- Highly enantioselective [3+2] coupling of cyclic enamides with quinone monoimines promoted by a chiral phosphoric acid, Chemical Communications (Cambridge, 2016, 52(56), 8757-8760

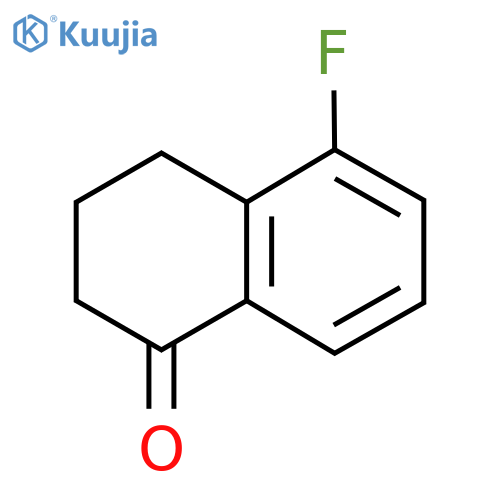

Cas no 93742-85-9 (5-Fluoro-1-tetralone)

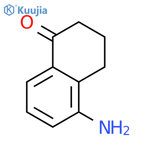

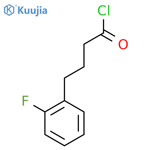

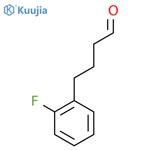

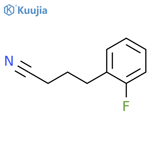

5-Fluoro-1-tetralone structure

상품 이름:5-Fluoro-1-tetralone

5-Fluoro-1-tetralone 화학적 및 물리적 성질

이름 및 식별자

-

- 5-Fluoro-1-tetralone

- 1(2H)-Naphthalenone, 5-fluoro-3,4-dihydro-

- 5-fluoro-3,4-dihydro-2H-naphthalen-1-one

- 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one

- 5-Fluoro-1,2,3,4-tetrahydro-1-naphthalenone

- 5-FLUORO-3,4-DIHYDRO-1(2H)-NAPHTHALENONE

- 5-Fluoro-alpha-Tetralone;2(1H)-Naphthalenone,5-fluoro-3,4-dihydro-(9CI);5-fluoro-3,4-dihydronaphthalen-1(2H)-one;5-Fluoro-3,4-dihydronaphthalen-1(2H)-one

- BCP27913

- SCHEMBL1151120

- DTXSID80573267

- AM9509

- 5-Fluorotetralin-1-one

- DS-13063

- 5-FLUORO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE

- MFCD08234371

- AB43579

- FT-0659852

- 5-fluorotetralone

- ALVLPJZOYNSRRX-UHFFFAOYSA-N

- A25860

- AKOS006284988

- 5-Fluoro-alpha-Tetralone

- EN300-128050

- J-517496

- AC-31624

- CS-B0543

- 93742-85-9

- 5-Fluoro-3,4-dihydro-1(2H)-naphthalenone (ACI)

- SY042708

-

- MDL: MFCD08234371

- 인치: 1S/C10H9FO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2

- InChIKey: ALVLPJZOYNSRRX-UHFFFAOYSA-N

- 미소: FC1=CC=CC2C(CCCC=21)=O

계산된 속성

- 정밀분자량: 164.06400

- 동위원소 질량: 164.063743068g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 1

- 중원자 수량: 12

- 회전 가능한 화학 키 수량: 0

- 복잡도: 190

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 17.1Ų

- 소수점 매개변수 계산 참조값(XlogP): 2.6

실험적 성질

- 밀도: 1.198

- 비등점: 265.6℃ at 760 mmHg

- 플래시 포인트: 265.6 °C at 760 mmHg

- 굴절률: 1.542

- PSA: 17.07000

- LogP: 2.34470

5-Fluoro-1-tetralone 보안 정보

5-Fluoro-1-tetralone 세관 데이터

- 세관 번호:2914700090

- 세관 데이터:

중국 세관 번호:

2914700090개요:

2914700090 기타 케톤과 퀴논의 할로겐화 \ 유황화 파생물 (질화 및 아질화 파생물 포함).부가가치세: 17.0% 환급률: 9.0% 감독관리조건: 최혜국대우관세 없음: 5.5% 일반관세: 30.0%

신고 요소:

제품명, 성분함량, 용도, 아세톤 신고포장

요약:

HS: 2914700090 케톤과 퀴논의 할로겐, 유황화, 질화 또는 아질화 파생물, 기타 산소 기능 여부에 관계없이 세금 환급율: 9.0% 규제 조건: 부가가치세 없음: 17.0% 최혜국 대우 관세: 5.5% 일반 관세: 30.0%

5-Fluoro-1-tetralone 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-128050-0.5g |

5-fluoro-1,2,3,4-tetrahydronaphthalen-1-one |

93742-85-9 | 95% | 0.5g |

$188.0 | 2023-06-07 | |

| eNovation Chemicals LLC | Y0991091-1g |

5-Fluoro-3,4-dihydronaphthalen-1(2H)-one |

93742-85-9 | 95% | 1g |

$400 | 2024-08-02 | |

| eNovation Chemicals LLC | Y1009512-5g |

5-Fluoro-3,4-dihydro-2H-naphthalen-1-one |

93742-85-9 | 95% | 5g |

$1040 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0316-5g |

5-Fluoro-3,4-dihydro-2H-naphthalen-1-one |

93742-85-9 | 97% | 5g |

¥8131.86 | 2025-01-21 | |

| Enamine | EN300-128050-0.05g |

5-fluoro-1,2,3,4-tetrahydronaphthalen-1-one |

93742-85-9 | 95% | 0.05g |

$56.0 | 2023-06-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F894972-250mg |

5-Fluoro-3,4-dihydronaphthalen-1(2H)-one |

93742-85-9 | ≥95% | 250mg |

¥1,205.10 | 2022-01-12 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F894972-1g |

5-Fluoro-3,4-dihydronaphthalen-1(2H)-one |

93742-85-9 | ≥95% | 1g |

¥3,016.80 | 2022-01-12 | |

| Apollo Scientific | PC904824-250mg |

5-Fluoro-3,4-dihydronaphthalen-1(2H)-one |

93742-85-9 | 97% | 250mg |

£130.00 | 2025-02-22 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JW647-50mg |

5-Fluoro-1-tetralone |

93742-85-9 | 95+% | 50mg |

370.0CNY | 2021-07-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JW647-200mg |

5-Fluoro-1-tetralone |

93742-85-9 | 95+% | 200mg |

929.0CNY | 2021-07-12 |

5-Fluoro-1-tetralone 합성 방법

합성회로 1

반응 조건

1.1 90 °C

참조

합성회로 2

반응 조건

1.1 Reagents: Sodium nitrite , Hydrochloric acid , Sodium tetrafluoroborate Solvents: Water ; < 5 °C; 40 min, 0 °C; 0 °C → -10 °C; 15 min, -10 °C

1.2 Solvents: Toluene ; 1 h, reflux

1.2 Solvents: Toluene ; 1 h, reflux

참조

- Preparation of heterocycle-substituted N-benzoxazinylpropanamides as glucocorticoid receptor binders and agonists for the treatment of inflammatory, allergic and skin diseases, World Intellectual Property Organization, , ,

합성회로 3

반응 조건

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ; 90 °C; 90 °C

참조

- Synthesis of Novel Pterocarpen Analogues via [3 + 2] Coupling-Elimination Cascade of α,α-Dicyanoolefins with Quinone Monoimines, Journal of Heterocyclic Chemistry, 2019, 56(5), 1672-1683

합성회로 4

반응 조건

1.1 Reagents: Methanesulfonic acid , Phosphorus pentoxide ; 0 °C; 16 h, rt

참조

- Enantioselective Halogenative Semi-Pinacol Rearrangement: Extension of Substrate Scope and Mechanistic Investigations, Chemistry - A European Journal, 2015, 21(14), 5561-5583

합성회로 5

반응 조건

1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; cooled; 30 min, cooled; rt

1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 30 min, 50 °C; 50 °C → rt

1.3 Solvents: Dimethylformamide ; rt; 1 h, 150 °C; 150 °C → rt

1.4 Solvents: Water ; 1.5 h, 150 °C

1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 30 min, 50 °C; 50 °C → rt

1.3 Solvents: Dimethylformamide ; rt; 1 h, 150 °C; 150 °C → rt

1.4 Solvents: Water ; 1.5 h, 150 °C

참조

- Preparation of benzimidazole derivatives as ORL-1 receptor agonists for treatment of central nervous system diseases, World Intellectual Property Organization, , ,

합성회로 6

반응 조건

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt → 0 °C; 2 h, 0 °C

1.2 Reagents: Aluminum chloride ; 0 °C; overnight, 0 °C → rt

1.3 Reagents: Water ; cooled

1.2 Reagents: Aluminum chloride ; 0 °C; overnight, 0 °C → rt

1.3 Reagents: Water ; cooled

참조

- Preparation of purinones and imidazopyridinones as JAK3 kinase inhibitors useful as immunosuppressants, United States, , ,

합성회로 7

반응 조건

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt → 0 °C; 2 h, 0 °C

1.2 Reagents: Aluminum chloride ; overnight, 0 °C → rt

1.3 Reagents: Water ; cooled

1.2 Reagents: Aluminum chloride ; overnight, 0 °C → rt

1.3 Reagents: Water ; cooled

참조

- Preparation of purine and imidazopyridine derivatives for immunosuppression, World Intellectual Property Organization, , ,

합성회로 8

반응 조건

1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 0 °C; 0 °C → rt; 20 h, rt; rt → 0 °C

1.2 Reagents: Water ; 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 30 min, rt; 2 h, rt

1.5 2 h, rt → 90 °C

1.6 Reagents: Water Solvents: Dichloromethane ; cooled

1.2 Reagents: Water ; 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 30 min, rt; 2 h, rt

1.5 2 h, rt → 90 °C

1.6 Reagents: Water Solvents: Dichloromethane ; cooled

참조

- Catalytic enantioselective synthesis of atropisomeric biaryls by a cation-directed O-alkylation, Nature Chemistry, 2017, 9(6), 558-562

합성회로 9

반응 조건

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Benzene ; 2 h, reflux

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 30 min, -10 °C

1.3 Reagents: Water ; cooled

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 30 min, -10 °C

1.3 Reagents: Water ; cooled

참조

- Preparation of substituted aromatic carboxamide and urea derivatives as vanilloid receptor ligands for the treatment of pain, World Intellectual Property Organization, , ,

합성회로 10

반응 조건

참조

- Preparation of indan-1-ylideneacetamides and analogs as muscle relaxants, World Intellectual Property Organization, , ,

합성회로 11

반응 조건

1.1 Reagents: Aluminum chloride Solvents: Carbon disulfide ; 30 min, -78 °C; 30 min, -78 °C → rt; 2 h, reflux

참조

- Preparation of indanylideneacetamides, naphthylideneacetamides, and benzopyranylideneacetamides as muscle relaxants., United States, , ,

합성회로 12

반응 조건

1.1 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) ; 1 h, rt → 50 °C

참조

- Preparation of substituted N-(spiro[indene-2,7'-quinazolin]-4'-yl)piperazines as Kras G12C inhibitors, World Intellectual Property Organization, , ,

합성회로 13

반응 조건

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt → 0 °C; 2 h, 0 °C

1.2 Reagents: Aluminum chloride ; 0 °C → rt; overnight, rt

1.3 Solvents: Water ; cooled

1.2 Reagents: Aluminum chloride ; 0 °C → rt; overnight, rt

1.3 Solvents: Water ; cooled

참조

- Preparation of 7-substituted purine derivatives as inhibitors of tyrosine kinase Jak3 for immunosuppression, United States, , ,

합성회로 14

반응 조건

1.1 Reagents: 2-Methyl-2-butene , Monosodium phosphate , Sodium hypochlorite Solvents: tert-Butanol , Water ; 4 h, rt

1.2 Reagents: Thionyl chloride ; 2 h, reflux

1.3 Reagents: Ammonium chloride Solvents: Dichloromethane ; 19 h, rt

1.2 Reagents: Thionyl chloride ; 2 h, reflux

1.3 Reagents: Ammonium chloride Solvents: Dichloromethane ; 19 h, rt

참조

- Preparation of cercosporamide derivatives having hypoglycemic effect, Japan, , ,

합성회로 15

반응 조건

1.1 Reagents: Methanesulfonic acid , Phosphorus pentoxide ; 0 °C; 16 h, rt

참조

- Enantioselective Organocatalytic Fluorination-Induced Wagner-Meerwein Rearrangement, Angewandte Chemie, 2013, 52(35), 9266-9270

합성회로 16

반응 조건

1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 14 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.3 Reagents: Thionyl chloride Solvents: Benzene ; 4 h, reflux; reflux → rt

1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; rt → 0 °C; 14 h, 0 °C

1.5 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.3 Reagents: Thionyl chloride Solvents: Benzene ; 4 h, reflux; reflux → rt

1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; rt → 0 °C; 14 h, 0 °C

1.5 Reagents: Hydrochloric acid Solvents: Water

참조

- Preparation of substituted fluoroethylcyano guanidines as therapeutic α2 adrenergic agents, United States, , ,

합성회로 17

반응 조건

1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 14 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.3 Reagents: Thionyl chloride Solvents: Benzene ; 4 h, reflux; reflux → rt

1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; rt → 0 °C; 14 h, 0 °C

1.5 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.3 Reagents: Thionyl chloride Solvents: Benzene ; 4 h, reflux; reflux → rt

1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; rt → 0 °C; 14 h, 0 °C

1.5 Reagents: Hydrochloric acid Solvents: Water

참조

- Preparation of substituted fluoroethyl ureas as alpha 2 adrenergic agents, United States, , ,

합성회로 18

반응 조건

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt → 0 °C; 2 h, 0 °C

1.2 Reagents: Aluminum chloride ; 0 °C → rt; overnight, rt

1.3 Reagents: Water ; cooled

1.2 Reagents: Aluminum chloride ; 0 °C → rt; overnight, rt

1.3 Reagents: Water ; cooled

참조

- Preparation of 7-substituted purine derivatives as immunosuppressants, World Intellectual Property Organization, , ,

합성회로 19

반응 조건

참조

- Preparation of cercosporamide derivatives having hypoglycemic effect, World Intellectual Property Organization, , ,

5-Fluoro-1-tetralone Raw materials

- 4-(2-Fluorophenyl)butanenitrile

- 4-(2-Fluorophenyl)butyryl chloride

- 5-Amino-3,4-dihydronaphthalen-1(2H)-one

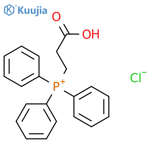

- (2-Carboxyethyl)-triphenylphosphonium Chloride

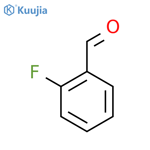

- 2-Fluorobenzaldehyde

- 4-(3-Fluorophenyl)butanoic acid

- 4-(2-Fluorophenyl)butanal

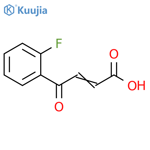

- 2-Butenoic acid, 4-(2-fluorophenyl)-4-oxo-

- Dimethyl malonate

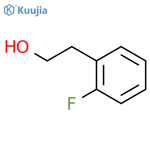

- 2-(2-Fluorophenyl)ethanol

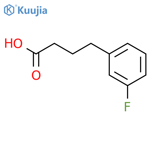

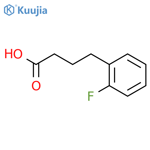

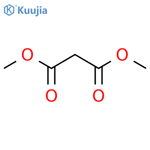

- 4-(2-Fluorophenyl)butanoic acid

5-Fluoro-1-tetralone Preparation Products

5-Fluoro-1-tetralone 관련 문헌

-

Kassem Amro,Anil K. Thakur,Joëlle Rault-Berthelot,Cyril Poriel,Lionel Hirsch,William E. Douglas,Sébastien Clément,Philippe Gerbier New J. Chem., 2013,37, 464-473

-

Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666

-

Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

93742-85-9 (5-Fluoro-1-tetralone) 관련 제품

- 628732-11-6(4,5-Difluoro-1-indanone)

- 699-99-0(4-fluoro-2,3-dihydro-1H-inden-1-one)

- 130408-16-1(4,7-Difluoroindan-1-one)

- 651735-59-0(7-Fluoro-2,3-dihydroinden-1-one)

- 828267-45-4(4-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one)

- 162548-73-4(4,6-Difluoro-1-indanone)

- 2840-44-0(7-Fluoro-1-tetralone)

- 1806175-68-7(3-Methoxy-5-methyl-2-(trifluoromethoxy)pyridine-4-acetonitrile)

- 2680852-98-4(8-acetyl-8-azaspiro4.5decane-1-carboxylic acid)

- 862785-61-3(7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid)

추천 공급업체

Amadis Chemical Company Limited

(CAS:93742-85-9)5-Fluoro-1-tetralone

순결:99%

재다:5g

가격 ($):380.0